GW2580

Description

Properties

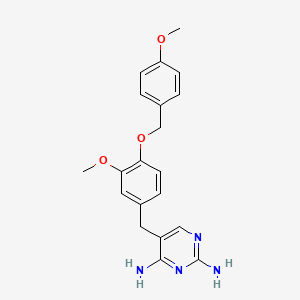

IUPAC Name |

5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAUKPBNJWPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236095 | |

| Record name | GW-2580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870483-87-7 | |

| Record name | GW-2580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-2580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870483-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-2580 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GW2580 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of GW2580

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2] As a critical regulator of the survival, proliferation, differentiation, and function of the mononuclear phagocyte system, including macrophages, microglia, and osteoclasts, CSF-1R has emerged as a significant therapeutic target in oncology, inflammatory diseases, and neurodegeneration.[1][3][4] This document provides a comprehensive technical overview of GW2580's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Mechanism of Action

GW2580 functions as a highly selective, ATP-competitive inhibitor of the c-FMS kinase domain.[5][6][7] The primary ligand for CSF-1R, Colony-Stimulating Factor-1 (CSF-1), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling proteins that activate key cellular pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cell proliferation and survival.[8]

GW2580 competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, effectively blocking the transfer of phosphate from ATP to the tyrosine residues.[5][9] This action prevents the activation of the receptor and inhibits the entire downstream signaling cascade.[2] The high selectivity of GW2580 for c-FMS over other kinases minimizes off-target effects, making it a valuable tool for both research and potential therapeutic development.[9][10]

Quantitative Data

The inhibitory activity and selectivity of GW2580 have been characterized across various enzymatic and cellular assays.

Table 1: Kinase Inhibitory Activity

| Target | Assay Type | IC₅₀ Value | Reference(s) |

| c-FMS (human) | In Vitro Kinase Assay | 30 nM | [1][10] |

| c-FMS | In Vitro Kinase Assay | 52.4 ± 6.1 nM | [11][12][13] |

| c-FMS | In Vitro Kinase Assay | 60 nM | [5] |

| CSF-1R Phosphorylation | RAW264.7 Macrophages | ~10 nM | [5][10] |

Table 2: Cellular Activity

| Cell Line / Model | Assay Type | IC₅₀ Value | Reference(s) |

| M-NFS-60 (CSF-1 stimulated) | Growth Inhibition | 0.33 µM | [10] |

| Human Monocytes (CSF-1 stimulated) | Growth Inhibition | 0.47 µM | [10] |

| Mouse BMDMs (CSF-1 stimulated) | Viability Assay | ~100 nM | [1][9] |

| HUVEC (VEGF stimulated) | Growth Inhibition | 12 µM | [10] |

| NSO Myeloid Cells (serum stimulated) | Growth Inhibition | 13.5 µM | [10] |

| BT474 Breast Cancer Cells (serum stimulated) | Growth Inhibition | 21 µM | [5][10] |

| Human Osteoclasts | Bone Degradation | Complete inhibition at 1 µM | [2] |

Table 3: Kinase Selectivity Profile

GW2580 demonstrates high selectivity for c-FMS/CSF-1R. It was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including b-Raf, CDK4, c-KIT, c-SRC, EGFR, FLT-3, and JAK2.[2][10] A broader screen against 317 kinases confirmed that the only significant off-target activity was against the tropomyosin receptor kinase (Trk) family.[4]

| Kinase | IC₅₀ Value | Fold Selectivity vs. c-FMS | Reference(s) |

| c-FMS | 30 nM | 1x | [10] |

| TRKA | 0.88 µM (880 nM) | ~29x | [5][10] |

| TrkB | 36 nM | ~1.2x | [14] |

| TrkC | 120 nM | 4x | [14] |

| Other Kinases (26 tested) | > 4.5 µM | >150x | [2][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize GW2580.

In Vitro c-FMS Kinase Assay (Radiometric)

This protocol describes a method to determine the direct inhibitory effect of GW2580 on c-FMS enzymatic activity.

Materials:

-

Recombinant human c-FMS kinase

-

GW2580

-

ATP and [γ-³³P]ATP

-

Peptide Substrate (e.g., biotin-EAIYAPFAKKK-NH2)

-

Kinase Reaction Buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 7.5 mM DTT, 75 mM NaCl)

-

EDTA (for stop solution)

-

96-well plates

-

Scintillation counter

Methodology:

-

Enzyme Activation: Activate the c-FMS enzyme by incubating it with 100 µM ATP and 5 mM MgCl₂ for 90 minutes at room temperature to allow for autophosphorylation.[10]

-

Compound Preparation: Prepare a serial dilution of GW2580 in DMSO, then dilute further in the kinase reaction buffer. A typical starting concentration is 20 µM.[15]

-

Assay Plate Setup: To each well of a 96-well plate, add 1 µL of the diluted GW2580 compound or DMSO (for control).

-

Reaction Mix: Prepare a 1.5x substrate reaction mix containing the kinase buffer, 6 µM peptide substrate, 10 µM ATP, and 0.5 µCi [γ-³³P]ATP per assay. Add 30 µL of this mix to each well.[10]

-

Initiate Reaction: Initiate the kinase reaction by adding 15 µL of the diluted, pre-activated c-FMS enzyme (final concentration ~20 nM). Add EDTA to control wells to determine background signal.[10]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

Stop Reaction & Readout: Stop the reaction by adding EDTA. Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each GW2580 concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability / Growth Inhibition Assay

This protocol details the measurement of GW2580's effect on the proliferation of CSF-1-dependent cells, such as the M-NFS-60 myeloid cell line.[10]

Materials:

-

M-NFS-60 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Depleted medium (growth medium without CSF-1)

-

Recombinant mouse CSF-1 (M-CSF)

-

GW2580

-

Cell viability reagent (e.g., WST-1, MTT, MTS)

-

96-well cell culture plates

-

Spectrophotometer / Plate reader

Methodology:

-

Cell Starvation: Culture M-NFS-60 cells in complete medium. Twenty-four hours before the assay, wash the cells and resuspend them in depleted medium at 2 x 10⁶ cells/mL to starve them of CSF-1.[10]

-

Compound Plating: Prepare a 10-point serial dilution of GW2580 in growth medium. Add 50 µL of each concentration to the appropriate wells of a 96-well plate.[10]

-

Cell Plating: Resuspend the starved M-NFS-60 cells in growth medium containing 20 ng/mL of mouse CSF-1 to a final density of 0.5 x 10⁶ cells/mL. Add 50 µL of this cell suspension to each well containing the compound (final cell count: 25,000 cells/well).[10]

-

Incubation: Incubate the plate for 3 days at 37°C in a humidified CO₂ incubator.[10]

-

Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours, or until a sufficient color change is observed.[10]

-

Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot the results against the log of the inhibitor concentration to calculate the IC₅₀ value.

Western Blot Analysis of CSF-1R Phosphorylation

This protocol is for assessing the ability of GW2580 to inhibit CSF-1-induced phosphorylation of CSF-1R in a cellular context.

Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Serum-free medium

-

Recombinant CSF-1

-

GW2580

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R

-

Secondary antibody (HRP-conjugated)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment: Plate RAW264.7 cells and allow them to adhere. The next day, serum-starve the cells for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of GW2580 (or DMSO for control) for 1-2 hours.

-

Stimulation: Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-10 minutes to induce maximal receptor phosphorylation.[10]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, add loading buffer, and separate the proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-phospho-CSF-1R antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF-1R antibody and/or a loading control antibody (e.g., anti-actin).

Conclusion

GW2580 is a well-characterized, selective, and potent inhibitor of c-FMS/CSF-1R kinase. Its mechanism as an ATP-competitive inhibitor effectively abrogates CSF-1-mediated signaling, leading to the inhibition of proliferation and function in macrophages and related cell types. The robust quantitative data and established experimental protocols make GW2580 an invaluable pharmacological tool for investigating the biological roles of CSF-1R in health and disease, and provide a strong foundation for the development of targeted therapies.

References

- 1. glpbio.com [glpbio.com]

- 2. pnas.org [pnas.org]

- 3. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. axonmedchem.com [axonmedchem.com]

- 15. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

The Target of GW2580: A Technical Guide to a Selective CSF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3] It functions as an ATP-competitive inhibitor of the c-Fms kinase, thereby blocking the downstream signaling cascade initiated by its ligand, CSF-1.[1][4][5] This targeted inhibition of CSF-1R signaling has significant effects on the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[6][7] This technical guide provides an in-depth overview of the molecular target of GW2580, its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Primary Molecular Target: Colony-Stimulating Factor 1 Receptor (CSF-1R/c-Fms)

The primary molecular target of GW2580 is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase belonging to the platelet-derived growth factor receptor (PDGFR) family.[2] CSF-1R and its ligand, CSF-1, are crucial for the regulation of hematopoiesis, particularly in the control of proliferation, survival, and maturation of microglia and monocytes.[2] Upon binding of CSF-1, the CSF-1R undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a downstream signaling cascade involving pathways such as PI3K/AKT, which is critical for the biological functions of myeloid cells.[8]

Mechanism of Action

GW2580 exerts its inhibitory effect by acting as a competitive inhibitor of ATP binding to the kinase domain of CSF-1R.[1][4][5] By occupying the ATP-binding pocket, GW2580 prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[8] This blockade of CSF-1R signaling effectively abrogates the cellular responses to CSF-1.

Quantitative Inhibitory Data

The inhibitory activity of GW2580 against its primary target, CSF-1R (c-Fms), and other kinases has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50).

| Target | IC50 | Notes | Reference |

| c-Fms (human) | 30 nM | Selective CSF-1R inhibitor. | [2][9] |

| c-Fms (human) | 60 nM | Complete inhibition of human cFMS kinase in vitro. | [1][10] |

| c-Fms (human) | 52.4 nM | Determined via in vitro kinase assay. | [11] |

| CSF1R phosphorylation (RAW264.7 cells) | ~10 nM | Inhibition of CSF-1 stimulated phosphorylation. | [9] |

| TRKA | 880 nM | Also shows inhibitory activity against TRKA at higher concentrations. | [8][9] |

| Cell Line / Model | Effect | IC50 / Concentration | Reference |

| M-NFS-60 (murine myeloid) | Inhibition of CSF-1 dependent growth | 0.33 µM | [9] |

| M-NFS-60 (murine myeloid) | Complete inhibition of CSF-1 dependent growth | 0.7 µM | [10] |

| Human Monocytes | Inhibition of CSF-1 stimulated growth | 0.47 µM | [9] |

| Human Monocytes | Complete inhibition of CSF-1 induced growth | 1 µM | [9] |

| NSO (myeloid tumor) | Inhibition of serum-stimulated growth | 13.5 µM | [9] |

| HUVEC | Inhibition of VEGF-stimulated growth | 12 µM | [9] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of CSF-1 stimulated viability | ~100 nM | [2] |

Experimental Protocols

In Vitro c-Fms Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GW2580 against c-Fms kinase activity.

Methodology:

-

The enzymatic activity of recombinant human c-Fms kinase is measured using an ADP-Glo Kinase Assay kit.

-

The c-Fms enzyme is activated by autophosphorylation through incubation with ATP and MgCl2. For example, 10 µM enzyme with 100 µM ATP and 5 mM MgCl2 in 50 mM Tris-HCl for 90 minutes at room temperature.[9]

-

The kinase reaction is performed in a 96-well plate format.

-

Varying concentrations of GW2580 are pre-incubated with the activated c-Fms enzyme.

-

The kinase reaction is initiated by the addition of a suitable substrate and ATP.

-

The amount of ADP produced, which is proportional to the kinase activity, is quantified by measuring luminescence.

-

The IC50 value is calculated from the dose-response curve of GW2580 concentration versus percentage of kinase inhibition.[11]

Cellular CSF-1R Phosphorylation Assay

Objective: To assess the ability of GW2580 to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

Methodology:

-

RAW264.7 murine macrophage cells are cultured to sub-confluency.[12]

-

Cells are serum-starved prior to the experiment to reduce basal receptor activation.

-

The cells are pre-treated with various concentrations of GW2580 (e.g., 10, 100, 1000 nM) for a defined period.[12]

-

Following pre-treatment, the cells are stimulated with a known concentration of CSF-1 (e.g., 10 ng/mL) for a short duration (e.g., 20 minutes) to induce CSF-1R phosphorylation.[12]

-

Cell lysates are prepared, and CSF-1R is immunoprecipitated.

-

The level of tyrosine phosphorylation of the immunoprecipitated CSF-1R is determined by Western blot analysis using an anti-phosphotyrosine antibody.[12]

-

The total amount of CSF-1R is also measured by Western blot as a loading control.[12]

Cell Proliferation Assay

Objective: To evaluate the effect of GW2580 on the proliferation of CSF-1-dependent cells.

Methodology:

-

M-NFS-60 murine myeloid cells, which are dependent on CSF-1 for growth, are seeded in 96-well plates.[5]

-

The cells are treated with a range of GW2580 concentrations in the presence of a constant, growth-promoting concentration of CSF-1.

-

As a control, a CSF-1-independent cell line, such as NSO myeloid cells, can be treated similarly.[5]

-

The cells are incubated for a period sufficient to observe proliferation (e.g., 5 days).[5]

-

Cell viability or proliferation is assessed using a standard method, such as the CCK-8 assay.[2]

-

The IC50 for growth inhibition is determined from the resulting dose-response curve.

Visualizations

Signaling Pathway of CSF-1R Inhibition by GW2580

Caption: Mechanism of CSF-1R inhibition by GW2580.

Experimental Workflow for Cellular CSF-1R Phosphorylation Assay

Caption: Workflow for assessing GW2580's effect on CSF-1R phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. GW 2580 | Other RTKs | Tocris Bioscience [tocris.com]

- 4. adooq.com [adooq.com]

- 5. pnas.org [pnas.org]

- 6. stemcell.com [stemcell.com]

- 7. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

- 8. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. GW2580 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of GW2580, a c-FMS Inhibitor

This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of GW2580, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (c-FMS).

Introduction to c-FMS and Its Role in Disease

The colony-stimulating factor-1 receptor (c-FMS), also known as CSF-1R, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] Its primary ligands are colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34). Dysregulation of the CSF-1/c-FMS signaling pathway has been implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, bone diseases, and cancer.[3][4] This has made c-FMS an attractive therapeutic target for drug discovery.

Discovery and History of GW2580

GW2580 was identified by GlaxoSmithKline (now GSK) as an orally bioavailable and selective inhibitor of c-FMS kinase.[5] It acts as a competitive inhibitor of ATP binding to the c-FMS kinase, thereby blocking the downstream signaling cascade initiated by CSF-1.[3][6] The development of GW2580 provided a valuable chemical tool to probe the biological functions of c-FMS and to explore its therapeutic potential in various disease models.

Mechanism of Action

GW2580 exerts its inhibitory effect by competing with ATP for binding to the ATP-binding pocket of the c-FMS kinase domain. This prevents the autophosphorylation and activation of the receptor, which in turn inhibits the downstream signaling pathways that mediate the biological effects of CSF-1.

Quantitative Data

The following tables summarize the key quantitative data for GW2580 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of GW2580

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Human c-FMS Kinase | IC50 | 30 nM | [7] |

| Enzymatic Assay | Human c-FMS Kinase | Complete Inhibition | 0.06 µM | [3][4][6][8] |

| Cell-Based Assay | CSF-1 stimulated M-NFS-60 myeloid tumor cells | IC50 | 0.33 µM | [7] |

| Cell-Based Assay | Serum stimulated NSO myeloid tumor cells | IC50 | 13.5 µM | [7] |

| Cell-Based Assay | CSF-1 stimulated human monocytes | IC50 | 0.47 µM | [7] |

| Cell-Based Assay | VEGF stimulated human umbilical vein vascular endothelial cells | IC50 | 12 µM | [7] |

| Cell-Based Assay | CSF-1-dependent mouse myeloid M-NFS-60 cells | Complete Inhibition of Growth | 0.7 µM | [3][6] |

| Cell-Based Assay | CSF-1 induced growth of mouse M-NFS-60 myeloid cells and human monocytes | Complete Inhibition | 1 µM | [3][7] |

| Cell-Based Assay | CSF1R phosphorylation in RAW264.7 murine macrophages | IC50 | ~10 nM | [6][7] |

| Enzymatic Assay | TRKA | IC50 | 0.88 µM | [6][7] |

Table 2: In Vivo Activity and Pharmacokinetics of GW2580

| Animal Model | Dosing | Effect | Reference |

| Mice with M-NFS-60 tumors | 80 mg/kg (oral, b.i.d.) | Completely blocked tumor growth | [3][7] |

| Mice | 20 mg/kg (oral) | Maximal plasma concentration of 1.4 µM | [6] |

| Mice | 80 mg/kg (oral) | Maximal plasma concentration of 5.6 µM | [6] |

| Rat adjuvant arthritis model | 50 mg/kg (oral, b.i.d.) | Inhibited joint connective tissue and bone destruction | [6][7] |

| Mice (LPS-induced TNF-α) | 40 mg/kg (oral) | Blocked CSF-1-primed LPS-induced TNF-α production by 63% | [7] |

| Mice (thioglycolate-induced macrophage accumulation) | 80 mg/kg (oral, b.i.d.) | Diminished macrophage accumulation by 45% | [7] |

| Mouse glioma model | Not specified | Showed promising results in preclinical studies | [9] |

| MPTP mouse model of Parkinson's disease | Not specified | Attenuated neuroinflammation and dopaminergic neurotoxicity | [1][2] |

| Alzheimer's disease mouse model | 75 mg/kg/day | Reduced microglial proliferation and slowed disease progression | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

In Vitro c-FMS Kinase Assay

A representative protocol for an in vitro kinase assay to determine the IC50 of GW2580 is as follows:

References

- 1. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. pnas.org [pnas.org]

- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the c-Fms Kinase Inhibitor GW2580

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of GW2580, a potent and selective inhibitor of the c-Fms (CSF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Identity

GW2580, with the IUPAC name 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine, is a small molecule inhibitor belonging to the pyrimidine class of compounds. It is a synthetic organic molecule designed to be a selective, ATP-competitive inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-Fms.

Table 1: Chemical Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |

| Synonyms | GW-2580, GW 2580 |

| CAS Number | 870483-87-7 |

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 366.41 g/mol |

| InChI Key | MYQAUKPBNJWPIE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC |

| Chemical Structure | (A 2D chemical structure would be displayed here) |

Chemical and Physical Properties

This section summarizes the key physicochemical properties of GW2580, which are crucial for its handling, formulation, and interpretation of experimental results.

Table 2: Physicochemical Properties of GW2580

| Property | Value | Notes and References |

| Appearance | White to beige solid.[1] | |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available | |

| LogP | Data not publicly available | |

| Solubility | Soluble in DMSO (10 mg/ml, can be warmed).[1][2] | For in vivo studies, it can be formulated in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80. |

Biological Activity and Selectivity

GW2580 is a potent inhibitor of c-Fms kinase and exhibits high selectivity over other kinases, making it a valuable tool for studying CSF-1R signaling.

Table 3: Biological Activity of GW2580

| Target/Assay | IC50 Value | Notes and References |

| c-Fms (human kinase assay) | 30 nM | Selective CSF-1R inhibitor.[3] |

| c-Fms (human kinase assay) | 60 nM | Completely inhibits human cFMS kinase at this concentration.[4] |

| CSF1R Phosphorylation | ~10 nM | In RAW264.7 murine macrophages.[4] |

| M-NFS-60 Cell Growth (CSF-1 stimulated) | 0.33 µM | Murine myeloid tumor cells.[3] |

| Human Monocyte Growth (CSF-1 stimulated) | 0.47 µM | Freshly isolated human monocytes.[3] |

| TRKA activity | 0.88 µM | Also shows inhibitory activity against TRKA.[3][4] |

| NSO Cell Growth (serum stimulated) | 13.5 µM | Mouse NSO myeloid tumor cells.[3] |

| HUVEC Growth (VEGF stimulated) | 12 µM | Human umbilical vein vascular endothelial cells.[3] |

| BT474 Cell Growth (serum stimulated) | 21 µM | Human BT474 cells.[3] |

GW2580 has been shown to be 150- to 500-fold selective for c-Fms compared to a panel of other kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and FLT-3.[3]

Mechanism of Action and Signaling Pathway

GW2580 functions as an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase.[1] The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for the proliferation, survival, and differentiation of macrophages and related cell types. By binding to the ATP-binding pocket of c-Fms, GW2580 prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.

Caption: GW2580 inhibits c-Fms signaling by blocking ATP-dependent autophosphorylation.

Experimental Protocols

In Vitro c-Fms Kinase Assay

This protocol describes a method for determining the inhibitory activity of GW2580 against the c-Fms kinase in a cell-free system.

Methodology

-

Enzyme Activation: The c-Fms enzyme is activated via autophosphorylation by incubation with ATP and MgCl2.[3]

-

Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MOPS, pH 7.5), MgCl2, a peptide substrate (e.g., biotin-EAIYAPFAKKK-NH2), ATP, and radiolabeled [33P-γ]ATP.[3]

-

Inhibitor Addition: GW2580, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[3]

-

Reaction Initiation: The kinase reaction is started by the addition of the activated c-Fms enzyme.[3]

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 40 minutes).[3]

-

Termination and Capture: The reaction is stopped with phosphoric acid, and the mixture is transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.[3]

-

Washing and Detection: The plate is washed to remove unincorporated radiolabeled ATP, followed by the addition of a scintillation cocktail. The amount of incorporated radiolabel is quantified using a scintillation counter.[3]

-

Analysis: The percentage of inhibition is calculated for each GW2580 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: A typical experimental workflow for an in vitro c-Fms kinase assay.

Cell Growth Inhibition Assay

This protocol details a cell-based assay to measure the antiproliferative effect of GW2580 on CSF-1-dependent cells.

Methodology

-

Cell Culture: The CSF-1-dependent murine myeloid cell line, M-NFS-60, is cultured in a medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]

-

Cell Preparation: One day prior to the assay, the cells are placed in a depleted medium (lacking CSF-1) to synchronize them.[5]

-

Compound Preparation: A 10-point serial dilution of GW2580 is prepared in the assay medium.[5]

-

Assay Setup: The synchronized M-NFS-60 cells are resuspended in assay medium containing CSF-1 and seeded into 96-well plates containing the various concentrations of GW2580 or vehicle control.[5]

-

Incubation: The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Viability Measurement: After the incubation period, a cell viability reagent (e.g., WST-1) is added to each well.[5]

-

Readout: The absorbance is measured at the appropriate wavelength (e.g., 440 nm) after a 4-hour incubation with the viability reagent.[6]

-

Analysis: The percentage of growth inhibition is determined relative to the vehicle-treated control, and the IC50 value is calculated.

Caption: Workflow for a cell-based growth inhibition assay using GW2580.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of GW2580 would likely involve the coupling of a substituted benzyl halide with a 2,4-diaminopyrimidine derivative. The synthesis of related pyrimidine-based kinase inhibitors has been described in the patent literature. Researchers interested in the synthesis of GW2580 should refer to patents covering 2,4-diaminopyrimidine derivatives as kinase inhibitors.

Conclusion

GW2580 is a well-characterized, potent, and selective inhibitor of c-Fms kinase. Its utility in studying the biological roles of CSF-1R in various physiological and pathological contexts is well-established. This guide provides essential information for researchers utilizing GW2580, from its fundamental chemical properties to detailed experimental protocols for its characterization.

References

- 1. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]

- 2. Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Pharmacokinetics and pharmacodynamics of GW2580

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GW2580

Introduction

GW2580 is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2][3] As a competitive inhibitor of ATP binding to the CSF-1R kinase domain, GW2580 effectively blocks the signaling pathway responsible for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[1][3][4] This mechanism of action has positioned GW2580 as a valuable research tool for investigating the role of these myeloid cells in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[5][6][7][8]

Pharmacodynamics

The primary pharmacodynamic effect of GW2580 is the inhibition of CSF-1R signaling. This leads to a reduction in the proliferation and activation of macrophages and microglia.[6][9]

In Vitro Activity

GW2580 demonstrates high potency and selectivity for CSF-1R (c-FMS) in enzymatic and cellular assays. It completely inhibits human c-FMS kinase at a concentration of 0.06 μM.[2][3][10] The compound shows significant selectivity, being 150- to 500-fold more selective for c-FMS compared to a wide range of other kinases.[4][10]

| Target/Assay | Cell Line / Condition | IC50 / Effect | Reference |

| c-FMS (CSF-1R) | Human Kinase Assay | 30 nM | [2][10] |

| CSF-1R Phosphorylation | RAW264.7 Murine Macrophages | ~10 nM | [1][10] |

| TRKA Activity | Kinase Assay | 0.88 μM | [1][10] |

| Cell Viability | CSF-1 Stimulated Mouse BMDMs | ~100 nM | [2][11] |

| Cell Growth Inhibition | CSF-1 Stimulated M-NFS-60 Myeloid Cells | 0.33 μM | [10] |

| Cell Growth Inhibition | CSF-1 Stimulated Human Monocytes | 0.47 μM | [10] |

| Complete Growth Inhibition | CSF-1 Stimulated M-NFS-60 Myeloid Cells | 0.7 μM | [1][3] |

| Complete Growth Inhibition | CSF-1 Stimulated Human Monocytes | 1 μM | [3][10] |

| Bone Degradation Inhibition | Human Osteoclasts, Rat Calvaria | 80-100% inhibition at 1 μM | [3] |

In Vivo Activity

Oral administration of GW2580 has been shown to effectively inhibit CSF-1R signaling in various animal models, leading to reduced macrophage accumulation, suppressed tumor growth, and amelioration of disease pathology in models of arthritis and neurodegeneration.[1][6][10]

| Animal Model | Dosing Regimen | Key Pharmacodynamic Effects | Reference |

| Mouse Model | 40 mg/kg (oral) | Blocked CSF-1-induced increase in LPS-induced TNF-α production by 63%. | [10] |

| Mouse Model | 80 mg/kg (oral, b.i.d.) | Completely blocked the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity. | [3][10] |

| Mouse Model | 80 mg/kg (oral, b.i.d.) | Diminished thioglycolate-induced macrophage accumulation in the peritoneal cavity by 45%. | [10] |

| Rat Adjuvant Arthritis Model | 50 mg/kg (oral, b.i.d.) | Inhibited joint connective tissue and bone destruction. | [1][10] |

| Mouse 3LL Lung Tumor Model | 160 mg/kg (oral) | Reduced total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs by over two-fold. | [2][10] |

| Mouse MPTP Model (Parkinson's) | Not specified | Attenuated MPTP-induced CSF1R activation and Iba1-positive cell proliferation. | [6][12] |

| Mouse Model of EOC Ascites | Not specified | Reduced infiltration of protumorigenic (M2) macrophages and decreased ascites volume. | [8] |

| APP/PS1 Mouse Model (Alzheimer's) | 75 mg/kg/day (in diet) | Blocked microglial proliferation and shifted microglia to an anti-inflammatory phenotype. | [9][13] |

Pharmacokinetics

GW2580 is orally bioavailable, achieving plasma concentrations sufficient to inhibit CSF-1R signaling in vivo.[1][3]

| Parameter | Species | Dose | Value | Reference |

| Maximal Plasma Concentration (Cmax) | Mouse | 20 mg/kg (oral) | 1.4 μM | [1][3][14] |

| Maximal Plasma Concentration (Cmax) | Mouse | 80 mg/kg (oral) | 5.6 μM | [1][3][14] |

| Protein Binding | Mouse Plasma | 3 μM | 93% | [3] |

| Protein Binding | Rat Plasma | 3 μM | 95% | [3] |

| Protein Binding | Human Plasma | 3 μM | 98% | [3] |

Signaling Pathway and Experimental Workflow Visualizations

Experimental Protocols

In Vivo Oral Administration and Formulation

For in vivo studies in rodents, GW2580 is typically administered via oral gavage or formulated in the diet.[2][15][16]

-

Vehicle/Formulation: A common vehicle for oral gavage is a suspension in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile saline or water.[13][15] For dietary administration, it can be mixed into standard rodent chow.[2]

-

Dosing: Doses in mice have ranged from 20 mg/kg to 160 mg/kg, administered once or twice daily.[1][10] In rats, a dose of 40 mg/kg has been used in arthritis models.[15] Treatment duration varies widely depending on the model, from days to several months.[9][10]

CSF-1 Priming of LPS-Induced Cytokine Production In Vivo

This protocol assesses the ability of GW2580 to inhibit CSF-1 signaling in a live animal model.[3][4]

-

Animal Model: C3H/HEN or similar mouse strains are used.[4]

-

GW2580 Administration: Mice are dosed orally with GW2580 (e.g., 40 mg/kg) or vehicle.[3][4]

-

CSF-1 Priming: After a set time (e.g., 0.5 hours), mice receive an intraperitoneal (i.p.) injection of mouse CSF-1 (e.g., 1.8 µg) or a vehicle control (PBS).[4]

-

LPS Challenge: After another interval (e.g., 4 hours), mice are challenged with an i.p. injection of lipopolysaccharide (LPS) (e.g., 300 µg).[4]

-

Sample Collection & Analysis: Blood is collected 1.5 hours after the LPS injection. Plasma is prepared, and cytokine levels (e.g., TNF-α, IL-6) are measured using specific ELISA kits.[3][4]

In Vitro Cell-Based Assays

-

Cell Lines: CSF-1-dependent cell lines like M-NFS-60 (mouse myeloid) are commonly used to assess the inhibitory effect on proliferation.[3][10] Primary cells such as bone marrow-derived macrophages (BMDMs) and human monocytes are also utilized.[2][3]

-

Proliferation Assay:

-

Cells are plated in 96-well plates in appropriate growth media.

-

Cells are treated with a dose range of GW2580.

-

Proliferation is stimulated with a specific mitogen (e.g., CSF-1).

-

After an incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using standard methods like MTT or BrdU incorporation.

-

Kinase Activity Assay

The direct inhibitory effect of GW2580 on CSF-1R is measured using in vitro kinase assays.[10]

-

Enzyme Activation: Recombinant human c-FMS (CSF-1R) kinase is activated by autophosphorylation with ATP and MgCl₂.[10]

-

Inhibition Reaction: The activated enzyme is incubated with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of GW2580.

-

Detection: The phosphorylation of the substrate is quantified, typically using radioisotope incorporation (³³P-ATP) or fluorescence-based methods, to determine the IC50 value of the inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. pnas.org [pnas.org]

- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]

- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

GW2580: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2580 is a potent and orally bioavailable small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS.[1][2] As an ATP-competitive inhibitor, GW2580 effectively blocks the catalytic activity of c-FMS kinase, a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[2][3][4] This targeted action has positioned GW2580 as a valuable tool in preclinical research across various fields, including oncology, immunology, and neurodegenerative diseases.[2][5] Understanding the precise selectivity profile of a kinase inhibitor is paramount in drug development to anticipate potential on-target efficacy and off-target effects. This technical guide provides a comprehensive overview of the kinase selectivity of GW2580, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Selectivity Profile of GW2580

The inhibitory activity of GW2580 has been assessed against its primary target, c-FMS (CSF1R), and a broad panel of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. c-FMS (approx.) | Reference |

| c-FMS (CSF1R) | 30 - 60 | - | [1][6][7] |

| TrkA | 880 (IC50) | ~15-29x | [6] |

| TrkB | 36 (Kd) | ~0.6-1.2x | [8] |

| TrkC | 120 (Kd) | ~2-4x | [8] |

| b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, JAK2, and others | Not specified | 150-500x | [6] |

| Panel of 186 kinases | Not specified | High selectivity | [7][9] |

| Panel of ~300 kinases | Not specified | >100x | [5] |

Note: IC50 and Kd values are distinct measurements of inhibitor binding and activity, but both provide insights into potency. The fold selectivity is an approximation based on the range of reported c-FMS IC50 values.

The data clearly indicates that GW2580 is a highly potent inhibitor of c-FMS. While it demonstrates significant selectivity against a wide array of other kinases, notable off-target activity is observed against the Tropomyosin receptor kinase (Trk) family, particularly TrkB.[8] This interaction should be a key consideration in the design and interpretation of studies utilizing GW2580.

Signaling Pathway Inhibition by GW2580

GW2580 exerts its effect by competitively binding to the ATP-binding pocket of the c-FMS kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

Caption: c-FMS signaling pathway and the inhibitory action of GW2580.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is reliant on robust and reproducible experimental methodologies. A commonly employed method for measuring kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor is indicative of its inhibitory potential.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of GW2580 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the GW2580 stock solution to create a concentration gradient.

-

Prepare the kinase reaction buffer containing the kinase, substrate (a peptide or protein to be phosphorylated), and ATP. The concentration of ATP should be close to its Km value for the specific kinase to ensure accurate IC50 determination.

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

In a multi-well plate, add the kinase and substrate to each well.

-

Add the different concentrations of GW2580 to the test wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of kinase inhibition for each GW2580 concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the GW2580 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Conclusion

GW2580 is a highly potent and selective inhibitor of c-FMS kinase. Its selectivity has been demonstrated against a wide range of other kinases, although noteworthy interactions with the Trk family of kinases exist. A thorough understanding of this selectivity profile, facilitated by robust biochemical assays, is crucial for the effective application of GW2580 in preclinical research and for guiding the development of next-generation kinase inhibitors with improved specificity and therapeutic potential.

References

- 1. ulab360.com [ulab360.com]

- 2. worldwide.promega.com [worldwide.promega.com]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. carnabio.com [carnabio.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. pubs.acs.org [pubs.acs.org]

The Dual Facets of GW2580: A Technical Guide to its In Vivo and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-FMS. By acting as an ATP-competitive inhibitor, GW2580 effectively blocks the signaling cascade initiated by CSF-1, a key regulator of monocyte, macrophage, and microglia survival, proliferation, and differentiation. This targeted action has positioned GW2580 as a valuable research tool and a potential therapeutic agent in a variety of pathological contexts, including oncology, neuroinflammation, and autoimmune disorders. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of GW2580, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Mechanism of Action: Targeting the CSF-1/CSF-1R Signaling Axis

GW2580 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of CSF-1R.[1] The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. GW2580 competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation process and subsequent downstream signaling.[2][3] This blockade of CSF-1R signaling primarily impacts cells of the myeloid lineage, particularly macrophages and microglia.[4][5]

Recent studies have highlighted that GW2580 treatment leads to the downregulation of M2-related markers and signaling pathways such as ERK1/2 and MAPK in glioblastoma-associated macrophages and microglial cells (GAMs).[6]

In Vitro Effects of GW2580

The in vitro activity of GW2580 has been extensively characterized across various cell types and assays, demonstrating its potency and selectivity for CSF-1R.

Quantitative Data Summary

| Parameter | System/Cell Line | Value | Reference(s) |

| IC50 | c-FMS (CSF-1R) Kinase | 30 nM | [7][8] |

| c-FMS Kinase (ADP-Glo Assay) | 52.4 nM | [9][10] | |

| CSF-1 Stimulated M-NFS-60 Myeloid Tumor Cells | 0.33 µM | [7] | |

| CSF-1 Stimulated Human Monocytes | 0.47 µM | [7] | |

| CSF-1 Stimulated Bone Marrow-Derived Macrophages (BMDMs) | ~100 nM | [8][11] | |

| CSF1R Phosphorylation in RAW264.7 Macrophages | ~10 nM | [2][7] | |

| TRKA Kinase | 0.88 µM | [2][7] | |

| VEGF Stimulated HUVECs | 12 µM | [7] | |

| Serum Stimulated NSO Myeloid Tumor Cells | 13.5 µM | [7] | |

| BT-474 Breast Tumor Cells | 21 µM | [2] | |

| A549 Lung Carcinoma Cells | > 30 µM | [2] | |

| Inhibition | Human c-FMS Kinase | Complete inhibition at 0.06 µM | [2][12][13] |

| CSF-1-induced growth of M-NFS-60 cells and human monocytes | Complete inhibition at 1 µM | [7][12][13] | |

| Bone degradation in human osteoclast, rat calvaria, and rat fetal long bone cultures | Complete inhibition at 1 µM | [7][12][13] | |

| PTH-induced calcium release | 30-40% inhibition at 0.1-0.3 µM; complete inhibition at ≥ 1 µM | [2][12] |

Key In Vitro Experimental Protocols

2.2.1. c-FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Enzyme Activation: Recombinant human c-FMS kinase is activated by autophosphorylation through incubation with ATP and MgCl₂.[7]

-

Reaction Mixture: The activated enzyme is incubated in a 96-well plate with varying concentrations of GW2580.

-

Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., poly(E,Y)4:1) and ATP.

-

ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the GW2580 concentration.[9][10]

2.2.2. Cell Proliferation Assay (e.g., M-NFS-60 cells)

This protocol assesses the effect of GW2580 on the proliferation of CSF-1-dependent cells.

-

Cell Seeding: M-NFS-60 myeloid cells are seeded in a 96-well plate in a growth medium.

-

Treatment: Cells are treated with varying concentrations of GW2580 in the presence of a stimulating factor, such as CSF-1.

-

Incubation: The plate is incubated for a defined period (e.g., 3 days).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by spectrophotometry.

-

Data Analysis: The IC50 for growth inhibition is calculated from the dose-response curve.[2]

2.2.3. Bone Resorption Assay (Rat Fetal Long Bone)

This assay evaluates the impact of GW2580 on osteoclast-mediated bone degradation.

-

Bone Culture: Fetal rat long bones are pre-labeled with ⁴⁵Ca and cultured.

-

Stimulation and Treatment: Bone resorption is stimulated with parathyroid hormone (PTH), and the cultures are treated with different concentrations of GW2580.

-

Measurement of Calcium Release: After a culture period, the amount of ⁴⁵Ca released into the medium is measured as an indicator of bone resorption.

-

Data Analysis: The percentage inhibition of PTH-induced calcium release is calculated for each GW2580 concentration.[12]

In Vivo Effects of GW2580

GW2580's oral bioavailability allows for systemic administration in various animal models, where it has demonstrated significant efficacy in modulating macrophage function in disease settings.

Quantitative Data Summary

| Model/System | Animal | Dosage and Administration | Key Findings | Reference(s) |

| Tumor Growth Inhibition | Mice with M-NFS-60 tumors | 20 and 80 mg/kg, oral, twice daily | Dose-related decrease in tumor cells; 80 mg/kg completely blocked tumor growth. | [2][12] |

| Mice with 3LL lung tumors | 160 mg/kg/day | >2-fold reduction in total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs. | [7][8] | |

| Anti-inflammatory Effects | Adjuvant arthritis model | 50 mg/kg, oral, twice daily | Inhibited joint connective tissue and bone destruction. | [2][7] |

| Mice with LPS-induced inflammation | 40 mg/kg, oral | Blocked CSF-1-primed increase in LPS-induced TNF-α production by 63%. | [7] | |

| Neuroinflammation and Neurodegeneration | Spinal cord injury (SCI) mice | 0.1% in diet (~150 mg/kg/day) | Improved motor function, inhibited microglia proliferation. | [8] |

| Parkinson's Disease (MPTP model) | Not specified | Attenuated MPTP-induced microglial proliferation and neuroinflammatory response. | [14][15] | |

| Alzheimer's Disease model | 75 mg/kg/day, oral gavage | Attenuated disease progression. | [16][17] | |

| Macrophage Accumulation | Thioglycolate-induced peritonitis in mice | 80 mg/kg, oral, twice daily | Diminished macrophage accumulation in the peritoneal cavity by 45%. | [7] |

Key In Vivo Experimental Protocols

3.2.1. Tumor Growth Model (M-NFS-60 Xenograft)

This protocol assesses the anti-tumor efficacy of GW2580 in a CSF-1-dependent tumor model.

-

Tumor Cell Implantation: M-NFS-60 cells are injected intraperitoneally (i.p.) into mice.

-

Treatment Administration: GW2580 is administered orally (e.g., by gavage) at specified doses (e.g., 20 and 80 mg/kg) twice a day, starting before tumor cell injection.

-

Tumor Burden Assessment: After a set period (e.g., 4 days), mice are euthanized, and the number of tumor cells in the peritoneal cavity is counted.

-

Data Analysis: The change in tumor cell number relative to the vehicle-treated control group is determined.[12]

3.2.2. Neuroinflammation Model (Spinal Cord Injury)

This protocol evaluates the neuroprotective effects of GW2580.

-

Pre-treatment: Mice are fed a diet containing GW2580 (e.g., 0.1%) for a period before the injury.

-

Spinal Cord Injury: A lateral spinal cord hemisection is performed.

-

Continued Treatment: The GW2580-containing diet is maintained for a set duration post-injury.

-

Behavioral Analysis: Motor function is assessed using tests like the open-field test or CatWalk™.

-

Histological Analysis: Spinal cord tissue is collected for analysis of microglial proliferation (e.g., Iba1/Ki-67 staining), gliosis, and myelin integrity.

-

Data Analysis: Behavioral scores and histological parameters are compared between GW2580-treated and control groups.[4]

Selectivity and Off-Target Effects

GW2580 exhibits high selectivity for c-FMS kinase. It has been tested against a panel of other kinases and found to be largely inactive.[12][13] For instance, it is 150- to 500-fold more selective for c-FMS compared to kinases such as b-Raf, CDK4, c-KIT, c-SRC, EGFR, and JAK2.[7] However, some off-target activity has been noted, particularly against TRKA, with an IC50 of 0.88 µM.[2][7] It is also reported to have some activity against FLT3 and c-Kit.[4] This selectivity profile is crucial for interpreting experimental results and considering its therapeutic potential.

Conclusion

GW2580 is a well-characterized and selective inhibitor of CSF-1R, with demonstrated potent effects both in vitro and in vivo. Its ability to modulate the function of macrophages and microglia makes it an indispensable tool for research in oncology, immunology, and neuroscience. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the roles of CSF-1R signaling in health and disease and exploring the therapeutic utility of its inhibition. The high selectivity of GW2580, coupled with its oral bioavailability, underscores its value in preclinical studies. However, careful consideration of its off-target activities at higher concentrations is warranted for the accurate interpretation of experimental outcomes.

References

- 1. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

- 5. stemcell.com [stemcell.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 17. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

GW2580 in Macrophage Differentiation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the role of GW2580, a selective c-Fms kinase inhibitor, in the differentiation and polarization of macrophages. It details the compound's mechanism of action, its effects on signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its biological activities.

Introduction: Macrophage Differentiation and the CSF-1/CSF-1R Axis

Macrophages are highly plastic cells of the innate immune system that play a critical role in tissue homeostasis, inflammation, and disease pathogenesis. Their differentiation from monocytic precursors and subsequent polarization into distinct functional phenotypes are tightly regulated by microenvironmental cues. A key regulator of this process is the Colony-Stimulating Factor 1 (CSF-1) and its cognate receptor, the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. The CSF-1/CSF-1R signaling axis is essential for the survival, proliferation, and differentiation of monocytes and macrophages[1][2].

Macrophage polarization is often simplified into two main phenotypes: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory and tissue-reparative macrophages. In many pathological conditions, such as cancer and fibrosis, an abundance of M2-like macrophages, often referred to as Tumor-Associated Macrophages (TAMs), contributes to disease progression and immunosuppression[3][4].

GW2580 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Fms kinase[1][2][5]. By targeting the primary signaling pathway governing macrophage development, GW2580 serves as a critical tool for investigating the role of macrophages in various biological processes and as a potential therapeutic agent for diseases driven by macrophage activity.

Mechanism of Action

GW2580 functions as a competitive inhibitor of ATP binding to the kinase domain of the c-Fms receptor[6][7][8]. This action prevents the autophosphorylation of the receptor, which is the critical first step in initiating the downstream signaling cascade upon CSF-1 binding[1][9]. By blocking this event, GW2580 effectively abrogates CSF-1-mediated signaling, leading to the inhibition of macrophage proliferation, differentiation, and survival[1][2][9]. Its high selectivity for c-Fms kinase over other kinases makes it a precise tool for studying the CSF-1R pathway[1][2].

Effects on Macrophage Differentiation and Polarization

The primary consequence of CSF-1R inhibition by GW2580 is the disruption of monocyte-to-macrophage differentiation and the modulation of macrophage polarization.

-

Inhibition of Differentiation and Proliferation: GW2580 effectively inhibits the CSF-1-dependent growth and survival of myeloid precursor cells and monocytes[1][2][9]. This leads to a reduction in the overall number of macrophages in treated tissues.

-

Modulation of Polarization: GW2580 significantly skews the macrophage population away from the M2 phenotype. Studies consistently show that treatment with GW2580 leads to a depletion of M2 macrophages, identified by markers such as CD206 and Arginase-1[3][10]. In some contexts, this M2 reduction is accompanied by a relative increase in the proportion of M1 macrophages (CD86+, iNOS+)[3][10]. This reprogramming of the macrophage microenvironment from an immunosuppressive (M2-dominant) to a pro-inflammatory (M1-dominant) state is a key therapeutic rationale for its use in oncology[4][11].

Impact on Signaling Pathways

By inhibiting the initial phosphorylation of CSF-1R, GW2580 prevents the activation of multiple downstream signaling cascades crucial for macrophage function.

-

CSF-1R Cascade: The binding of CSF-1 to CSF-1R normally induces receptor dimerization and autophosphorylation on tyrosine residues. GW2580 directly blocks this phosphorylation event[9].

-

Downstream Effectors: The activated CSF-1R recruits and phosphorylates numerous signaling proteins to activate pathways essential for cell survival and proliferation. Studies have shown that GW2580 treatment leads to the significant ablation of downstream pathways including AKT, NF-κB, ERK1/2, and MAPK, which are essential for M2 polarization and cell survival[3][11].

Quantitative Data Summary

The efficacy of GW2580 has been quantified in numerous enzymatic, cellular, and in vivo assays.

Table 1: In Vitro Efficacy of GW2580

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Kinase Inhibition | Human c-FMS (in vitro) | IC₅₀ | 30-60 nM | [6][7] |

| Kinase Inhibition | Human c-FMS (in vitro) | Kᵢ | 1.6 nM | [7] |

| Receptor Phosphorylation | RAW264.7 Macrophages | IC₅₀ | ~10 nM | [6][9] |

| Cell Growth Inhibition | CSF-1-dependent M-NFS-60 | Complete Inhibition | 0.7 µM | [1][6] |

| Cell Growth Inhibition | Human Monocytes (CSF-1 induced) | Complete Inhibition | 1.0 µM | [1][2] |

| Cell Growth Inhibition | Bone Marrow-Derived Macrophages | IC₅₀ | ~100 nM |[9] |

Table 2: Effect of GW2580 on Macrophage Polarization Markers

| Model | Treatment | M1 Markers (Gene/Protein) | Effect | M2 Markers (Gene/Protein) | Effect | Reference(s) |

|---|---|---|---|---|---|---|

| Murine Myocardial Infarction | In vivo GW2580 | IL-6, IL-1β | Increased | Arginase-1, CD206 | Decreased | [10] |

| 4T1 Breast Tumor | In vivo GW2580-loaded scaffold | CD86, iNOS, IL-1β | Increased | CD206, CD163 | Decreased | [3] |

| Patient-derived GAMs | 1 µM GW2580 (in vitro) | M1-like markers | Increased | M2-related markers | Decreased | [11] |

| Murine EOC Ascites | In vivo GW2580 | M1 Macrophage Count | No significant change | M2 Macrophage Count | Decreased | [12] |

| MPTP Mouse Model | In vivo GW2580 | Nos2, Gp91phox, IL-6, IL-1b | Decreased (neuroinflammation) | Mrc1 (CD206) | Attenuated MPTP-induced reduction |[13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols based on cited literature.

In Vitro Inhibition of CSF-1R Phosphorylation

-

Cell Line: RAW264.7 murine macrophages[9].

-

Protocol:

-

Cells are serum-starved for 4-6 hours.

-

Pre-treat cells with various concentrations of GW2580 (e.g., 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 1-2 hours[9].

-

Stimulate cells with recombinant CSF-1 (e.g., 10 ng/mL) for 20 minutes[9].

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitate CSF-1R from cell lysates using an anti-CSF-1R antibody.

-

Perform SDS-PAGE and Western blot analysis.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated CSF-1R.

-

Strip and re-probe the membrane with an anti-total CSF-1R antibody for loading control[9].

-

Macrophage Polarization Assay

-

Cell Source: Primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes[3].

-

Protocol:

-

Differentiation: Culture bone marrow cells with M-CSF or human monocytes with M-CSF/GM-CSF to generate macrophages[14].

-

Polarization & Treatment: To induce M2 polarization, stimulate macrophages with cytokines like IL-4 and IL-10 in the presence of M-CSF[3]. Concurrently, treat cells with GW2580 at desired concentrations (e.g., 1 µM) or vehicle control.

-

Analysis:

-

Flow Cytometry (FACS): Harvest cells and stain with fluorescently-conjugated antibodies against macrophage markers (e.g., F4/80 or CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2)[3]. Analyze using a flow cytometer.

-

Quantitative RT-PCR (qRT-PCR): Isolate total RNA from cell lysates. Synthesize cDNA and perform qRT-PCR using primers for M1 genes (e.g., iNOS, IL-1β) and M2 genes (e.g., Arg1, CD163, CD206)[3]. Normalize expression to a housekeeping gene like GAPDH.

-

-

In Vivo Administration and Analysis

-

Animal Model: Mouse models of cancer (e.g., ID8 ovarian cancer) or inflammation[12].

-

Protocol:

-

Drug Formulation: Prepare GW2580 in a vehicle suitable for oral administration, such as 0.1% hydroxypropyl methylcellulose with 0.1% Tween 20 in distilled water[12].

-

Administration: Administer GW2580 daily via oral gavage at a dose ranging from 40 to 160 mg/kg[12][15].

-

Tissue Harvest: At the end of the treatment period, harvest tissues of interest (e.g., tumors, peritoneal ascites fluid).

-

Analysis:

-

Flow Cytometry: Process tissues into single-cell suspensions. Stain cells for immune markers (e.g., CD45, F4/80, CD11b, CD86, CD206) to quantify macrophage populations and their polarization state[3][12].

-

Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and perform IHC staining on tissue sections for macrophage markers like Iba1 or F4/80 to visualize macrophage infiltration[16].

-

-

Conclusion

GW2580 is a well-characterized, selective inhibitor of the CSF-1R (c-Fms) kinase. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of receptor autophosphorylation, effectively abrogates CSF-1 signaling. This leads to a profound impact on macrophage biology, primarily by inhibiting the differentiation of monocytic precursors and by skewing macrophage polarization away from the M2 phenotype. The quantitative data robustly support its potency and effects on cellular markers and pathways. The detailed experimental protocols provide a framework for its application in research. As a tool, GW2580 is invaluable for elucidating the role of macrophages in health and disease. Therapeutically, its ability to modulate the tumor microenvironment and other macrophage-driven pathologies highlights the potential of CSF-1R inhibition as a strategy in oncology and inflammatory diseases.

References

- 1. pnas.org [pnas.org]

- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Systemic and Cardiac Depletion of M2 Macrophage through CSF-1R Signaling Inhibition Alters Cardiac Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differentiation of human monocytes in vitro with granulocyte-macrophage colony-stimulating factor and macrophage colony-stimulating factor produces distinct changes in cGMP phosphodiesterase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Impact of GW2580 on Core Biological Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction